molecular formula C15H24N2O2 B11514682 N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide

Cat. No.: B11514682
M. Wt: 264.36 g/mol
InChI Key: AOHBIGDYRVCIEO-UHFFFAOYSA-N
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Description

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Moiety: The starting material, 2,2,6,6-tetramethylpiperidine, is synthesized through the reaction of acetone with ammonia and formaldehyde under basic conditions.

    Introduction of the Furan Ring: The furan-2-carboxylic acid is then activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation Reaction: The activated furan-2-carboxylic acid is reacted with N-methyl-2,2,6,6-tetramethylpiperidin-4-amine to form the desired amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furan-2,3-dicarboxylic acid derivatives.

    Reduction: Formation of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-amine.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
  • N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide

Uniqueness

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is unique due to its combination of a furan ring and a piperidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide

InChI

InChI=1S/C15H24N2O2/c1-14(2)9-11(10-15(3,4)16-14)17(5)13(18)12-7-6-8-19-12/h6-8,11,16H,9-10H2,1-5H3

InChI Key

AOHBIGDYRVCIEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(C)C(=O)C2=CC=CO2)C

Origin of Product

United States

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